Juniperoside

Description

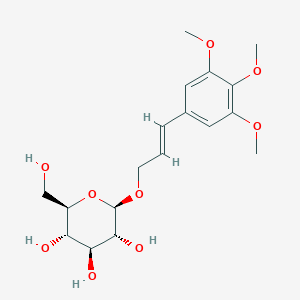

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O9/c1-23-11-7-10(8-12(24-2)17(11)25-3)5-4-6-26-18-16(22)15(21)14(20)13(9-19)27-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVIOKXMBPTKTD-BJKOHBGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Botanical Distribution of Juniperoside and Its Analogs

Genus Juniperus as Primary Source

The genus Juniperus serves as a significant botanical source for Juniperoside and a range of its glycosidic derivatives.

The leaves and twigs of Juniperus rigida Sieb. et Zucc. have been identified as a source of phenylpropanoid glycosides. Research has led to the isolation of new phenylpropanoid glycosides from the 80% methanolic extract of these plant parts. Among these, 3,4-dimethoxycinnamyl 9-O-β-D-glucopyranoside was identified as a novel compound nih.govplantaedb.com.

Table 1: Occurrence in Juniperus rigida

| Compound Type | Plant Part | Specific Compound Identified |

| Phenylpropanoid Glycoside | Leaves and Twigs | 3,4-dimethoxycinnamyl 9-O-β-D-glucopyranoside |

This compound itself, characterized as a new 9-O-[β-D-glucopyranoside]-3,4,5-trimethoxycinnamyl alcohol, has been isolated from the acetone (B3395972) extract of the aerial parts of Juniperus phoenicea L. nih.gov. The structural elucidation of this natural product was primarily achieved through mass and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

Table 2: Occurrence in Juniperus phoenicea

| Compound Name | Plant Part | Chemical Description |

| This compound | Aerial Parts | 9-O-[β-D-glucopyranoside]-3,4,5-trimethoxycinnamyl alcohol |

The fresh ripe berries of Juniperus communis (common juniper) are a recognized source of this compound A. This compound is described as a new dihydrobenzofuran lignan (B3055560) glycoside, isolated alongside sixteen other known compounds from the methanolic extract of the berries. Its structure was determined using spectroscopic methods and by comparison with existing spectral data.

Table 3: Occurrence in Juniperus communis

| Compound Name | Plant Part | Chemical Description |

| This compound A | Berries | Dihydrobenzofuran lignan glycoside |

The leaves and stems of Juniperus occidentalis Hook. (Western Juniper) have yielded a series of new glycosides, collectively named juniperosides III-XI. These compounds include seven acetophenone (B1666503) derivatives and two phenylpropanoids. They were isolated from the methanol (B129727) extract of the plant material, and their structures were elucidated using various spectroscopic techniques.

Table 4: Occurrence in Juniperus occidentalis

| Compound Series | Plant Part | Chemical Class |

| Juniperosides III-XI | Leaves and Stems | Acetophenone and Phenylpropanoid Glycosides |

Occurrence in Other Plant Species

Beyond the Juniperus genus, specific this compound analogs have also been identified in other plant families.

This compound III has been found in Cistus monspeliensis L., a species belonging to the Cistaceae family. This compound, where the sugar moiety is glucose, was identified in both the aerial parts and roots of the plant. Notably, this compound III was initially identified in Juniperus occidentalis.

Table 5: Occurrence in Cistus monspeliensis

| Compound Name | Plant Part | Initial Identification Source |

| This compound III | Aerial Parts and Roots | Juniperus occidentalis |

Dendrobium nobile (Stem)

The stems of Dendrobium nobile, a traditional Chinese medicinal plant, have been identified as a source of this compound. Research has confirmed the isolation of this phenolic glycoside from the stem extracts of D. nobile. This compound from Dendrobium nobile has been reported with the chemical formula C18H26O9 and a molecular weight of 386.16.

The isolation of this compound from D. nobile stems is part of broader phytochemical investigations into the plant's complex chemical composition, which includes phenanthrenes, alkaloids, polysaccharides, and other glycosides.

Production by Microorganisms

Beyond botanical sources, certain microorganisms have demonstrated the capability to produce or transform this compound and its analogs. This microbial involvement highlights alternative pathways for the synthesis of these compounds.

Endophytic Fungi (e.g., Aspergillus fumigatus producing this compound III)

Endophytic fungi, which reside within plant tissues without causing apparent disease, are known for their ability to produce a wide array of secondary metabolites. Among these, Aspergillus fumigatus has been specifically identified as a producer of this compound III.

This compound III (C15H20O7) was one of fifteen known natural compounds isolated from the crude ethyl acetate (B1210297) extract of Aspergillus fumigatus, an endophytic fungus obtained from Crocus sativus L.. This finding underscores the role of endophytic fungi as significant sources of natural products, including glycosides like this compound III. The genus Aspergillus is broadly recognized for its rich repertoire of biologically active secondary metabolites, such as alkaloids, steroids, terpenes, quinones, and polyketides. Furthermore, Aspergillus fumigatus has also been associated with Juniperus communis as an endophytic fungus, known for producing other compounds like deoxypodophyllotoxin.

Isolation and Advanced Purification Methodologies for Juniperoside

Extraction Techniques from Plant Biomass

The initial step in obtaining juniperoside involves its extraction from plant material. Various organic solvents and solvent systems have been utilized for this purpose, each with specific protocols and efficiencies.

Methanol-based Extraction Protocols

Methanol (B129727) is a frequently used solvent for the extraction of this compound and other related compounds from plant biomass. researchgate.nettandfonline.comnih.govresearchgate.net A common procedure involves the extraction of air-dried and powdered plant material, such as the leaves and twigs of Juniperus rigida, with 80% methanol (MeOH) using an ultrasonic apparatus. tandfonline.com This process is typically repeated multiple times to ensure exhaustive extraction. tandfonline.com The resulting methanolic extract is then concentrated under vacuum to yield a crude extract. tandfonline.com

In another example, the crushed ripe berries of Juniperus communis were extracted with methanol at room temperature for 24 hours. researchgate.net The combined extracts were then concentrated. researchgate.net This initial methanol extract can be further processed through partitioning. For instance, it can be dissolved in 10% aqueous methanol and partitioned against n-hexane. researchgate.net Subsequently, the water content can be adjusted to 40% and partitioned against chloroform (B151607) (CHCl₃), followed by partitioning the aqueous residue with n-butanol (n-BuOH). researchgate.net

Methanol-based extraction is also employed in bioactivity-guided fractionation studies. For example, methanol extracts of Juniperus phoenicea have been investigated for their cytotoxic activities. ljmu.ac.uk Similarly, the anti-inflammatory potential of methanolic extracts from Juniperus rigida has been explored, guiding the isolation of active compounds. researchgate.net

| Plant Source | Extraction Details | Subsequent Processing | Reference |

|---|---|---|---|

| Juniperus rigida (leaves and twigs) | 80% MeOH with ultrasonication, repeated three times. | Solvent removal in vacuo, followed by partitioning with n-hexane, CHCl₃, EtOAc, and n-BuOH. | tandfonline.com |

| Juniperus communis (ripe berries) | MeOH extraction at room temperature for 24 hours. | Concentration and partitioning using n-hexane, CHCl₃, and n-BuOH. | researchgate.net |

| Juniperus phoenicea | Methanol extraction for cytotoxicity studies. | Bioassay-guided fractionation. | ljmu.ac.uk |

Acetone-based Extraction Protocols

Acetone (B3395972) has also been successfully used to extract this compound. The aerial parts of Juniperus phoenicea have been subjected to extraction with acetone to isolate this compound, along with other compounds like rosarin (B1679536) and skimmin. researchgate.netthieme-connect.com The structure of the isolated this compound was then elucidated using mass and NMR spectroscopy. researchgate.netthieme-connect.com In some studies, the acetone extract of Juniperus phoenicea was found to have moderate antioxidant activity. researchgate.net

Hydroalcoholic Extraction

Hydroalcoholic extraction, which utilizes a mixture of alcohol and water, is another effective method. For instance, a 70:30 mixture of methanol and water has been used for the maceration of dried and ground aerial parts of plants. mdpi.com This procedure is often repeated multiple times to maximize the yield of the extract. mdpi.com The resulting extract is then typically filtered and dried using a rotary evaporator. mdpi.com This method is particularly useful for obtaining a broad range of metabolites. mdpi.comnih.gov

Chromatographic Fractionation Strategies

Following extraction, the crude extract containing this compound undergoes several chromatographic steps for fractionation and purification.

Bioactivity-Guided Fractionation Approaches

Bioactivity-guided fractionation is a common strategy to isolate active compounds, including this compound. tandfonline.comljmu.ac.ukresearchgate.net This approach involves testing the biological activity of different fractions obtained from the crude extract and then further purifying the most active fractions. For example, the cytotoxic effects of extracts from Juniperus phoenicea against various human tumor cell lines have guided the isolation of this compound. ljmu.ac.uk Similarly, the anti-inflammatory activity of extracts from Juniperus rigida, measured by the inhibition of nitric oxide (NO) production, led to the isolation of this compound and other phenolic compounds. tandfonline.comresearchgate.net In another study, the inhibitory effect of Juniperus phoenicea extracts on xanthine (B1682287) oxidase activity directed the fractionation process. researchgate.net

Column Chromatography (e.g., Silica (B1680970) Gel)

Column chromatography, particularly using silica gel as the stationary phase, is a fundamental technique for the separation and purification of this compound from the crude extracts. researchgate.nettandfonline.com The process involves eluting the column with a gradient of solvents, typically increasing in polarity. For instance, an ethyl acetate (B1210297) (EtOAc) soluble fraction of a methanol extract can be subjected to a silica gel column using mixtures of chloroform (CHCl₃) and methanol (MeOH) with increasing polarity. tandfonline.com

In a specific example, the n-butanol fraction from a methanol extract of Juniperus rigida was subjected to column chromatography on Sephadex LH-20 with methanol as the eluent. tandfonline.com This was followed by silica gel column chromatography of the resulting fractions with a gradient elution of CHCl₃−MeOH to afford several sub-fractions. tandfonline.comtandfonline.com Further purification of these sub-fractions using techniques like reversed-phase (RP) C18 preparative liquid chromatography (LC) or high-performance liquid chromatography (HPLC) can lead to the isolation of pure this compound. tandfonline.comtandfonline.com

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of CHCl₃-MeOH | Fractionation of EtOAc soluble fraction. | tandfonline.com |

| Column Chromatography | Sephadex LH-20 | MeOH | Fractionation of n-BuOH fraction. | tandfonline.com |

| Preparative LC | RP C18 | MeOH-H₂O (50:50) | Isolation of this compound from a sub-fraction. | tandfonline.com |

| RP HPLC | C18 | MeOH-H₂O (40:60) | Final purification of this compound. | tandfonline.com |

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (PTLC) serves as a valuable technique for the purification of compounds from less complex fractions obtained during the initial separation stages. In the context of isolating compounds from plant extracts, such as those from the Juniperus species, PTLC is often employed after initial fractionation by methods like vacuum liquid chromatography (VLC).

The process involves applying thin bands of the fraction to be purified onto silica gel plates. ljmu.ac.uk A suitable solvent system, determined through analytical TLC, is used to develop the plates, allowing for the separation of compounds based on their differential migration. ljmu.ac.uknih.gov For instance, a mobile phase of ethyl acetate and n-hexane or methanol and dichloromethane (B109758) might be used to achieve satisfactory separation. ljmu.ac.uk After development, the separated bands are visualized, typically under UV light, and the band corresponding to the target compound is scraped from the plate. The compound is then eluted from the silica gel with an appropriate solvent. This method is particularly useful for purifying smaller quantities of material, often in the milligram range. nih.gov For example, fractions obtained from a primary column chromatography can be further purified by PTLC to yield pure compounds. nih.gov

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of this compound and other natural products. hebmu.edu.cn It is often used as the ultimate step in a purification workflow, following preliminary fractionation by methods like column chromatography or solvent partitioning. ljmu.ac.ukinformahealthcare.com

In the isolation of this compound, fractions obtained from earlier chromatographic steps are subjected to semi-preparative HPLC. ljmu.ac.ukinformahealthcare.com This technique utilizes a stationary phase, commonly a reversed-phase column (e.g., C18), and a mobile phase, which is typically a gradient of solvents like acetonitrile (B52724) and water or methanol and water. ljmu.ac.uknih.gov The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile and the collection of fractions containing the compound of interest. ljmu.ac.uk The high efficiency and resolving power of HPLC enable the separation of closely related compounds, ensuring a high degree of purity for the isolated this compound. researchgate.net Research has demonstrated the successful use of semi-preparative HPLC to purify fractions from Juniperus phoenicea to yield pure compounds. ljmu.ac.uk Similarly, it has been employed to purify fractions from endophytic fungi to isolate various secondary metabolites. nih.gov

Countercurrent Separation Techniques (General Applicability to Natural Products)

Countercurrent Separation (CCS), encompassing techniques like Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC), is a liquid-liquid partition chromatography method that has become a powerful tool for the preparative separation of natural products. acs.orgresearchgate.netmdpi.com Unlike traditional liquid-solid chromatography, CCS avoids the use of a solid support matrix, which eliminates irreversible adsorption and potential degradation of sensitive compounds, leading to high sample recovery. researchgate.netspringernature.com

The principle of CCS is based on the differential partitioning of solutes between two immiscible liquid phases. researchgate.net This method offers high loading capacity and is easily scalable, making it suitable for both preparative and industrial applications. mdpi.comresearchgate.net The versatility of CCS lies in the vast number of biphasic solvent systems that can be formulated to optimize the separation of specific compounds or classes of compounds. acs.orgspringernature.com

The success of a CCS separation hinges on the careful optimization of several interdependent operational parameters. acs.orgnih.gov The selection of an appropriate biphasic solvent system is the most critical step. slideshare.net The partition coefficient (K) of the target analyte in the chosen system dictates its behavior during the separation. slideshare.net

Key parameters that require optimization include:

Sample Loading: This is constrained by the sample concentration, column volume, desired resolution, and instrument design. acs.orgnih.gov

Flow Rate: Affects the efficiency and duration of the separation. acs.orgnih.gov

Rotation Speed: Influences the retention of the stationary phase and the mixing of the two liquid phases. acs.orgnih.gov

Temperature: Can affect the partition coefficients of the analytes and the viscosity of the solvents. acs.orgnih.gov

Modeling of CCS separations using known or predicted K values is a valuable tool for scaling up and predicting resolution by adjusting these parameters. acs.orgnih.gov The goal is to achieve a balance that provides the best possible resolution in the shortest amount of time.

Table 1: Key Parameters for Optimization in Countercurrent Separation

| Parameter | Description | Impact on Separation |

| Solvent System | The pair of immiscible liquids used as the stationary and mobile phases. acs.orgnih.gov | Determines the partition coefficient (K) of the analytes, which is the primary factor controlling separation. slideshare.netslideshare.net |

| Sample Loading | The amount of crude extract or fraction introduced into the column. acs.orgnih.gov | High loading capacity is a key advantage, but overloading can lead to poor resolution. researchgate.netnih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. acs.orgnih.gov | A lower flow rate generally improves resolution but increases separation time. acs.orgnih.gov |

| Rotation Speed | The speed at which the CCC/CPC rotor spins. acs.orgnih.gov | Affects the retention of the stationary phase and the efficiency of mixing between the phases. acs.orgnih.gov |

| Temperature | The operating temperature of the separation. acs.orgnih.gov | Can alter the viscosity of the solvents and the partition coefficients of the analytes. acs.orgnih.gov |

Countercurrent separation is increasingly being integrated into comprehensive natural product isolation workflows. acs.orgnih.gov Due to its ability to handle large volumes of crude samples with minimal preparation, CCS is often employed as an initial, high-capacity fractionation step. acs.orgnih.gov A typical workflow might involve an initial liquid-liquid extraction, followed by one or two CCS steps, and then a final polishing step using preparative HPLC. acs.orgnih.gov

Mass Spectrometry (MS) Techniques

High-Resolution Electron Ionization Mass Spectrometry (HREIMS)

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is a powerful tool for determining the elemental composition of a compound by providing highly accurate mass measurements. In the analysis of this compound and its related structures, HREIMS plays a key role in confirming the molecular formula. For instance, a new dihydrobenzofuran lignan (B3055560) glycoside, named this compound A, was analyzed using High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), a soft ionization technique similar in principle to HREIMS in providing high-resolution data. This analysis showed a pseudomolecular ion at m/z 493.2074, which suggested the molecular formula C25H32O10. core.ac.uk This level of precision is essential for differentiating between isomers or compounds with very similar molecular weights.

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) has become an indispensable technique for the analysis of complex mixtures of natural products, such as plant extracts containing this compound. igminresearch.com This method combines the high separation efficiency of UHPLC with the high resolution and mass accuracy of Q-TOF-MS. igminresearch.comresearchgate.net

UHPLC allows for the rapid and effective separation of structurally similar compounds, including isomers, from a complex matrix. researchgate.netljmu.ac.uk The separated compounds are then introduced into the Q-TOF mass spectrometer, which provides accurate mass measurements for both the parent ions and their fragment ions. This is particularly useful for the tentative identification of compounds in an extract before their isolation. researchgate.netresearchgate.net For example, UHPLC-ESI-QTOF-MS analysis has been successfully applied to analyze the phytochemical profile of various plant extracts, identifying a wide range of phenolic compounds. researchgate.net

In the context of this compound, this technique allows for the detection and tentative identification of different isomers or related phenylpropanoid glycosides within a crude extract. researchgate.netnih.gov The retention time from the UHPLC provides a chromatographic fingerprint, while the high-resolution mass data from the Q-TOF-MS confirms the elemental composition. igminresearch.comcu.edu.tr

MS/MS Fragment Pattern Analysis

Tandem mass spectrometry (MS/MS) is a critical component in the structural elucidation of compounds like this compound, providing detailed information about the connectivity of the molecule. ljmu.ac.uk In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is often characteristic of a particular compound or structural class. nih.gov

The analysis of MS/MS data can be enhanced by computational tools like molecular networking. This approach organizes MS/MS data based on spectral similarity, clustering structurally related molecules together. nih.govuj.ac.za This is based on the principle that structurally similar compounds will have similar fragmentation patterns. nih.gov

For glycosides like this compound, the fragmentation pattern typically reveals the loss of the sugar moiety and characteristic fragments from the aglycone. For example, in the analysis of a compound identified as this compound III, the MS/MS data in negative ion mode showed a precursor ion [M-H]⁻ at m/z 311.1686 for the formula C15H20O7. The fragmentation produced characteristic product ions at m/z 183.0114 (100% relative abundance), among others, which aids in confirming the structure. nih.govresearchgate.net The fragmentation of similar indole (B1671886) alkaloids often involves a Retro-Diels-Alder (RDA) fragmentation, which provides key diagnostic ions. nih.gov This detailed analysis of fragmentation pathways is essential for distinguishing between isomers where the core structure is the same, but the substitution patterns or stereochemistry may differ. ljmu.ac.uknih.gov

Table 1. Mass Spectrometry Data for this compound Analogs

| Compound | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Technique |

|---|---|---|---|---|

| This compound A | C25H32O10 | 493.2074 [M+H]⁺ (HRFABMS) | 515 [M+Na]⁺ (ESI-MS) | HRFABMS, ESI-MS |

| This compound III | C15H20O7 | 311.1686 | 216.0092, 197.0269, 184.0192, 183.0114 | UHPLC-HRMS/MS |

Other Spectroscopic Methods

Beyond mass spectrometry, other spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores like aromatic rings. The UV spectrum of a this compound analog isolated from Juniperus tibetica showed a maximum absorption (λmax) at 242 nm in methanol, which is indicative of the phenylpropane skeleton. informahealthcare.com Another report on this compound A describes absorption bands corresponding to aromatic groups. core.ac.uk The position and intensity of these absorption bands can give clues about the nature and substitution pattern of the aromatic system within the molecule. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. In the analysis of this compound A, the IR spectrum showed characteristic absorption bands at 3451 cm⁻¹ and 1660 cm⁻¹, corresponding to hydroxyl (O-H) and aromatic groups, respectively. core.ac.ukresearchgate.net Another study reported IR absorption bands at 3452 cm⁻¹ and 1635 cm⁻¹ for this compound. informahealthcare.com The presence of a broad band in the 3200-3600 cm⁻¹ region is typical for the O-H stretching vibrations of the multiple hydroxyl groups in the sugar moiety and the phenolic groups, while absorptions in the 1600-1450 cm⁻¹ region are characteristic of aromatic C=C stretching.

Table 2. Spectroscopic Data for this compound Analogs

| Technique | Compound | Key Absorptions/Signals |

|---|---|---|

| UV (in MeOH) | This compound | λmax at 242 nm |

| IR (cm⁻¹) | This compound A | 3451 (O-H), 1660 (aromatic) |

| This compound | 3452 (O-H), 1635 (aromatic) |

Raman Optical Activity (ROA) Spectroscopy for Absolute Configuration Determination (e.g., for related monoterpenoids)

Raman Optical Activity (ROA) spectroscopy is a powerful chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. rsc.orgresearchgate.net This technique is exceptionally sensitive to the stereochemistry of a molecule and is used to determine the absolute configuration of chiral compounds, including natural products. rsc.orgrsc.org

While direct ROA studies on this compound itself are not widely reported, the technique has been successfully applied to determine the absolute configuration of related monoterpenoids, which are also found in Juniperus species. researchgate.netnih.gov For molecules like pinene, verbenone, menthol, and camphor, ROA spectra provide a detailed vibrational fingerprint that is unique to a specific enantiomer. researchgate.netnih.gov The ROA spectrum of one enantiomer is the mirror image of the other, allowing for unambiguous assignment of the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations. rsc.orgresearchgate.net Given its success with structurally complex terpenes, ROA represents a promising method for determining the absolute configuration of the chiral centers in this compound and its isomers. nih.govcas.cz

Biological Activities and Mechanisms of Action

Inferred Activities from Structurally Related Compounds

Cinnamyl Alcohol: The core aglycone, cinnamyl alcohol, has been shown to possess anti-inflammatory properties. One study demonstrated its ability to reduce the inflammatory response in a mouse model of sepsis, in part by inhibiting the NLRP3 inflammasome pathway, which led to decreased production of inflammatory cytokines like IL-1β and IL-18. semanticscholar.orgamegroups.org

Sinapyl Alcohol: This compound, which is structurally very similar to the aglycone of this compound (differing by a hydroxyl group instead of a methoxy (B1213986) group at the 4-position), has also been investigated for its biological effects. It has demonstrated both anti-inflammatory and antinociceptive (pain-reducing) activities. caymanchem.com In cell culture models, sinapyl alcohol reduced the production of inflammatory mediators such as nitric oxide, prostaglandin (B15479496) E2, and TNF-α in LPS-stimulated macrophages. caymanchem.com Furthermore, monolignols, including sinapyl alcohol, have been studied for their antioxidant properties, showing an ability to scavenge free radicals and chelate metal ions. nih.gov

3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives: Derivatives of 3,4,5-trimethoxycinnamic acid, which shares the same substituted aromatic ring as this compound's aglycone, have been synthesized and evaluated for a wide range of pharmacological activities. These include antitumor, antiviral, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

Biosynthesis and Metabolic Pathways of Juniperoside in Biological Systems

Phenylpropanoid Pathway as a Precursor Route

The biosynthesis of juniperoside is intrinsically linked to the phenylpropanoid pathway, a major route in plants for the synthesis of a wide array of secondary metabolites. naturalproducts.netplos.orggenome.jpkegg.jpgenome.jp This pathway utilizes the amino acid phenylalanine as a starting point. genome.jpkegg.jpgenome.jpmdpi.com Phenylalanine is first converted to cinnamic acid. genome.jpkegg.jpgenome.jp Subsequent hydroxylation and methylation steps can lead to the formation of various phenylpropanoid derivatives, including p-coumaric acid. genome.jpkegg.jpmdpi.comscience.govnih.gov These cinnamic acid derivatives serve as crucial precursors for the aglycone portion of certain iridoid glycosides, including this compound. plos.orgresearchgate.netscience.gov Specifically, the cinnamate (B1238496) or vanillate (B8668496) moieties found in some iridoids are derived directly from this pathway. plos.org For instance, studies on picrosides, which are structurally related to this compound, have shown that cinnamic acid contributes to their formation. plos.org This highlights the essential role of the phenylpropanoid pathway in providing the core aromatic structure that is later modified and glycosylated to form this compound.

Glycosylation Mechanisms and Glycosyltransferases

Glycosylation, the attachment of a sugar moiety, is a critical final step in the biosynthesis of this compound and other iridoid glycosides. mdpi.comnih.gov This process is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs). biorxiv.orgoup.com UGTs belong to family 1 of the glycosyltransferase superfamily and facilitate the transfer of a glycosyl residue from an activated nucleotide sugar, most commonly UDP-glucose, to a lipophilic acceptor molecule—in this case, the iridoid aglycone. nih.gov This enzymatic reaction is highly specific, ensuring precise control over the regio- and stereo-selectivity of the glycosidic bond. nih.gov

Intermediates and Enzymatic Steps Involved in this compound Formation

The biosynthesis of the iridoid backbone of this compound begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). plos.orgmdpi.comfrontiersin.org These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. plos.orgmdpi.comfrontiersin.org The MEP pathway is generally considered the major contributor of precursors for monoterpenoid biosynthesis, including iridoids. plos.orgmdpi.comfrontiersin.org

The key steps in the formation of the iridoid core structure are as follows:

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), a ten-carbon molecule, by the enzyme GPP synthase (GPPS). plos.orgmdpi.comnih.gov

Geraniol (B1671447) Formation: GPP is then converted to geraniol by geraniol synthase (GES). mdpi.com

Hydroxylation: Geraniol undergoes hydroxylation at the C10 position, a reaction catalyzed by geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase. mdpi.comnih.govbiorxiv.orgmdpi.com

Oxidation and Cyclization: A series of oxidation and cyclization reactions, catalyzed by enzymes such as 10-hydroxygeraniol oxidoreductase (10HGO) and iridoid synthase (IS), transform the linear monoterpene into the characteristic bicyclic iridoid skeleton, iridodial. mdpi.comnih.govmdpi.comwikipedia.org

Further Modifications: The iridoid skeleton then undergoes a series of modifications, including hydroxylations and reductions, to form various iridoid intermediates. mdpi.commdpi.com

Two main routes for iridoid biosynthesis have been described: one leading to secologanin (B1681713) and another leading to carbocyclic iridoids like aucubin (B1666126) and catalpol. mdpi.commazums.ac.ir this compound, being a carbocyclic iridoid, is likely formed through a pathway involving intermediates such as 8-epi-iridodial. mdpi.com The final steps involve the attachment of the phenylpropanoid-derived moiety and glycosylation to yield the this compound molecule.

Integration with Plant Secondary Metabolism

The biosynthesis of this compound is not an isolated process but is intricately integrated with the broader network of plant secondary metabolism. plos.orgscience.govuj.ac.za The production of its precursors from both the MEP and phenylpropanoid pathways demonstrates a significant metabolic crosstalk. plos.org The regulation of these pathways is complex and can be influenced by various internal and external factors. For instance, the expression of genes encoding key biosynthetic enzymes can be tissue-specific and developmentally regulated. mdpi.comfrontiersin.org

Furthermore, the accumulation of this compound and other iridoid glycosides can be affected by environmental cues and stress conditions. mdpi.com These compounds often play crucial ecological roles for the plant, acting as defense compounds against herbivores and pathogens. wikipedia.org The integration of this compound biosynthesis with other metabolic pathways allows the plant to efficiently allocate resources and respond to its environment. For example, the upregulation of both the MEP and phenylpropanoid pathways may be coordinated to enhance the production of defensive compounds when the plant is under attack. researchgate.net This integration highlights the efficiency and adaptability of plant metabolic networks.

Fungal Biosynthetic Pathways of this compound Analogs

Interestingly, the ability to synthesize iridoid glycosides is not limited to the plant kingdom. Endophytic fungi, which live within plant tissues, have also been found to produce a variety of secondary metabolites, including analogs of this compound. researchgate.netnih.govacs.orgscience.gov For example, an endophytic fungus, Phomopsis sp. XP-8, has been shown to produce pinoresinol (B1678388) diglucoside, a compound with a similar glycosidic structure to this compound. researchgate.net

The biosynthetic pathways for these fungal iridoid analogs are still being elucidated, but they are thought to share similarities with the pathways found in plants. Fungi possess the enzymatic machinery to perform key reactions such as glycosylation and hydroxylation. nih.gov In some cases, fungi can biotransform iridoid glycosides from their host plant into new derivatives. nih.gov For instance, Penicillium brasilianum, an endophytic fungus from Gentiana rigescens, was able to metabolize gentiopicroside (B1671439) and swertiamarin (B1682845) into several new compounds. nih.gov The study of fungal biosynthetic pathways for this compound analogs not only provides insights into the evolution of these metabolic routes but also opens up possibilities for the biotechnological production of these valuable compounds.

Synthetic Strategies and Rational Design of Juniperoside Derivatives

Approaches to Synthetic Modifications of Related Compounds

The synthesis and modification of iridoid glycosides, the class of compounds to which juniperoside belongs, present unique challenges due to their complex, highly oxygenated, and stereochemically rich structures. Synthetic approaches to these molecules often focus on the construction of the core cis-fused cyclopenta[c]pyran ring system. Strategies for modifying related iridoid glycosides like aucubin (B1666126) and genipin (B1671432) provide a blueprint for potential modifications of this compound.

A common approach involves utilizing a readily available natural iridoid as a starting material. For instance, a novel iridoid glucoside with a conjugated cyclopentenone pharmacophore was prepared in six steps from natural aucubin, demonstrating the feasibility of multi-step syntheses to introduce new functionalities. Modifications of genipin, the aglycone of geniposide (B1671433), have been successfully conducted at its C1, C7, C8, and C10 positions to produce derivatives with enhanced neurotrophic activities. These established synthetic routes on analogous structures suggest that similar modifications on the this compound scaffold are achievable, allowing for the generation of a library of derivatives for biological screening.

Derivatization Reactions for Structure-Activity Relationship Studies

Derivatization is a key strategy to systematically alter the structure of a lead compound to understand how these changes affect its biological activity. For iridoid glycosides, these reactions often target the hydroxyl groups of the aglycone or the sugar moiety to probe their roles in molecular interactions.

A series of genipin derivatives were designed and synthesized to target the KRAS G12D mutation, a significant driver in many cancers. This study highlights how targeted derivatization can be used to optimize a natural product scaffold for a specific biological target. The resulting derivatives showed improved antiproliferative effects, and further investigation revealed that the lead compound induced apoptosis and modulated the KRAS signaling pathway. Such studies underscore the power of derivatization in transforming a natural product into a potent and selective therapeutic lead.

Methylation is a common derivatization technique used to modify hydroxyl groups, which can alter a compound's polarity, hydrogen-bonding capacity, and metabolic stability. In the context of iridoid glycosides, methylation can significantly impact their physicochemical properties. Permethylation, where all free hydroxyl groups are replaced with methyl groups, has been shown to increase hydrophobicity, which facilitates chromatographic separation and enhances chemical ionization for mass spectrometry analysis.

Enzymatic methylation is also a crucial process in the biosynthesis of some iridoids. For example, Loganic acid methyltransferase specifically catalyzes the methylation of a monoterpenoid glycoside precursor to produce loganin. Understanding the specificity of such enzymes could facilitate the chemoenzymatic synthesis of novel methylated this compound analogs. Furthermore, the state of DNA methylation has been shown to influence the accumulation of iridoid glycosides in plants, suggesting a complex regulatory network that could potentially be harnessed for biosynthetic applications.

Oxidation reactions offer a powerful tool for introducing new functional groups, such as aldehydes, ketones, or carboxylic acids, into the iridoid scaffold. These modifications can dramatically alter the molecule's chemical reactivity and biological activity. Studies on related iridoid glycosides have demonstrated the selective oxidation of primary hydroxyl groups. For example, the C10-hydroxyl group of geniposide was selectively oxidized to an aldehyde group with a 78% yield using 2-iodoxybenzoic acid (IBX) in DMSO. Similar selectivity was observed for the oxidation of aucubin under the same conditions. This chemical reactivity difference between primary hydroxyl groups, which can be predicted by computer simulations, lays a foundation for targeted modifications on polyhydroxy iridoids like this compound. The introduction of such carbonyl functionalities can provide handles for further derivatization or act as key pharmacophoric features.

| Parent Compound | Reaction Type | Reagents | Position Modified | Yield (%) | Reference |

| Geniposide | Oxidation | IBX, DMSO | C10-hydroxyl | 78% | |

| Aucubin | Oxidation | IBX, DMSO | C10-hydroxyl | 67% |

Rational Design Principles for Novel Analog Synthesis

Rational design moves beyond simple derivatization, employing a deep understanding of the biological target and the structure-activity relationships of the lead compound to design new analogs with improved properties. This process is a multi-step, knowledge-driven cycle of design, synthesis, and testing.

The fundamental principle is that a molecule's activity can be improved by making specific structural changes. If the three-dimensional structure of the biological target is known, researchers can design analogs that enhance interactions, for example, by adding lipophilic groups to increase hydrophobic contacts or hydrogen bond donors/acceptors to form new hydrogen bonds. For this compound, this could involve modifying the aglycone to better fit into a specific enzyme's active site or altering the glycosidic moiety to improve cell permeability or target recognition. The design of genipin derivatives as KRAS G12D inhibitors serves as a prime example, where derivatives were synthesized to specifically interact with the mutant protein. This approach minimizes random screening and accelerates the discovery of potent and selective compounds.

Computational Chemistry in Synthetic Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to accelerate the design and optimization of new drug candidates. These techniques allow researchers to model and predict molecular properties, saving significant time and resources compared to purely experimental approaches.

Key applications relevant to the design of this compound derivatives include:

Structure-Based Drug Design: Using techniques like molecular docking and molecular dynamics simulations, researchers can visualize and analyze the binding of a this compound analog to its target protein at an atomic level. This provides crucial insights into the key interactions and guides the design of modifications to improve binding affinity and selectivity.

ADMET Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of potential this compound analogs that are likely to have poor pharmacokinetic profiles or toxicity issues.

De Novo Design: Algorithms can be used to design entirely new molecules from scratch that are optimized to fit a target's binding site and possess desired chemical properties. This opens the door to discovering novel scaffolds inspired by the this compound structure.

By integrating these computational methods, the design process for novel this compound analogs can be made more efficient and targeted, increasing the probability of synthesizing derivatives with enhanced therapeutic potential.

Structure Activity Relationship Sar Studies of Juniperoside and Its Analogs

Influence of Substituent Position and Number on Biological Effects

The position and number of substituents on the phenyl ring of the aglycone are critical determinants of biological efficacy. Research on phenylpropanoids has consistently shown that even minor changes, such as the addition, removal, or relocation of a hydroxyl or methoxy (B1213986) group, can dramatically alter their activity. Current time information in Bangalore, IN.researchgate.net

A key study investigating the anti-inflammatory properties of phenolic compounds isolated from the leaves and twigs of Juniperus rigida provides a clear example of this principle. Current time information in Bangalore, IN. Several phenylpropanoid glycosides, including juniperoside, were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The results demonstrated a strong dependence on the substitution pattern of the phenyl ring. Current time information in Bangalore, IN.

Among the tested phenylpropanoid glycosides, only those possessing a para-hydroxy group on the phenyl ring, namely citrusin D and sachaliside (B1680480) I, exhibited significant inhibitory effects on NO production. Current time information in Bangalore, IN.researchgate.net In contrast, this compound, which has a methoxy group at the para-position instead of a hydroxyl group, was found to be inactive in this assay, as were other analogs like rosin (B192284) and rosarin (B1679536). Current time information in Bangalore, IN. This suggests that the presence of a p-hydroxy group is a crucial structural requirement for the anti-inflammatory activity of this class of compounds, at least concerning the inhibition of NO production. Current time information in Bangalore, IN.researchgate.net

Table 1: Influence of Phenyl Ring Substituents on NO Inhibition

| Compound | R1 (meta-position) | R2 (para-position) | NO Inhibition Activity |

|---|---|---|---|

| This compound | -OCH3 | -OCH3 | Inactive |

| Citrusin D | -H | -OH | Active |

| Sachaliside I | -OCH3 | -OH | Active |

| Rosin | -OCH3 (at C4 & C5) | -H | Inactive |

| Rosarin | -OCH3 (at C4 & C5) | -H | Inactive |

Data derived from studies on phenylpropanoid glycosides from Juniperus rigida. Current time information in Bangalore, IN.

Role of the Phenylpropanoid Moiety in Bioactivity

The phenylpropanoid moiety (a C6-C3 skeleton) serves as the fundamental scaffold for a vast array of natural products, and its inherent structure is pivotal to their bioactivity. researchgate.net This core unit consists of a benzene (B151609) ring attached to a three-carbon propane (B168953) side chain. For many phenylpropanoid glycosides, including this compound, this side chain features an α,β-unsaturated system, which can be important for biological interactions. Current time information in Bangalore, IN.

Impact of Glycosidic Linkages on Functional Activity

Phenylpropanoid glycosides are characterized by one or more sugar units attached to the aglycone (the non-sugar part) via a glycosidic bond. researchgate.netnih.gov This glycosylation significantly impacts the molecule's properties, such as water solubility, stability, and bioavailability, which in turn affects its functional activity. The nature, number, and linkage of these sugar moieties can modulate the biological effects of the parent aglycone. ljmu.ac.uk

The core structure of many phenylethanoid and phenylpropanoid glycosides features a hydroxyphenylethyl moiety connected to a β-glucopyranose through a glycosidic linkage. nih.govscispace.com Additional sugars like rhamnose, xylose, or apiose can be attached to this central glucose unit. nih.govscispace.com Structure-activity relationship analyses across the broader class of phenylethanoid glycosides (PhGs) have revealed several trends. For example, some studies on cytotoxicity suggest that compounds with fewer sugar units may exhibit stronger activity. ljmu.ac.uk Conversely, for certain antibacterial activities, the presence of an additional sugar moiety, such as an apiose attached to the rhamnose in the verbascoside (B1683046) structure, was found to enhance the effect. ljmu.ac.uk

Enzymatic synthesis of simpler phenylpropanoid glycoside analogs, containing only one sugar moiety, has shown that these molecules can retain significant, and sometimes superior, antioxidant activity compared to their non-glycosylated precursors and even more complex natural glycosides. nih.gov While systematic studies focusing specifically on altering the glycosidic linkages of this compound are not extensively documented, these general principles established for the wider class of phenylpropanoid glycosides indicate that the sugar portion is a key modulator of functional activity.

Systematic Evaluation of Structural Modifications on Specific Targets

The evaluation of this compound and its naturally occurring analogs against specific biological targets has primarily focused on anti-inflammatory and cytotoxic activities. While large-scale synthetic modification studies are limited, the examination of closely related compounds isolated from natural sources provides valuable SAR insights.

One of the main targets investigated is the pathway for nitric oxide (NO) production in macrophages, a key process in inflammation. As detailed previously (Section 7.1), this compound was inactive against this target, whereas analogs with a p-hydroxy group were active, demonstrating high target specificity related to a single functional group. Current time information in Bangalore, IN.researchgate.net

Another area of investigation is cytotoxicity against cancer cell lines. This compound isolated from Trigonostemon honbaensis was reported to exhibit weak cytotoxic activity against CAL-27 and MDA-MB231 cell lines. ljmu.ac.uk Studies on compounds from Juniperus phoenicea led to the isolation of this compound alongside other phenylpropanoids like junipetrioloside A and junipetrioloside B. ljmu.ac.uk The extracts from this plant, containing a mixture of such compounds, showed notable cytotoxicity against various human tumor cell lines, including those for urinary bladder (EJ-138), liver (HEPG2), lung (A549), breast (MCF7), and prostate (PC3) cancer. ljmu.ac.uk Although the specific activity of each isolated phenylpropanoid was not always detailed individually, the findings point toward potential anticancer effects for this structural class.

The evaluation of these natural analogs represents a form of systematic study, where nature itself has provided the structural modifications. The comparison of their activities against specific cellular targets allows for the deduction of preliminary SAR rules.

Table 2: Evaluation of this compound and Analogs on Specific Biological Targets

| Compound/Extract | Target | Observed Effect | Source Organism |

|---|---|---|---|

| This compound | NO Production (LPS-stimulated RAW264.7 cells) | Inactive | Juniperus rigida Current time information in Bangalore, IN. |

| Citrusin D (analog) | NO Production (LPS-stimulated RAW264.7 cells) | Active, significant inhibition | Juniperus rigida Current time information in Bangalore, IN. |

| Sachaliside I (analog) | NO Production (LPS-stimulated RAW264.7 cells) | Active, significant inhibition | Juniperus rigida Current time information in Bangalore, IN. |

| This compound | Cytotoxicity (CAL-27, MDA-MB231 cells) | Weak activity | Trigonostemon honbaensis ljmu.ac.uk |

| J. phoenicea extracts (containing this compound and other phenylpropanoids) | Cytotoxicity (EJ-138, HEPG2, A549, MCF7, PC3 cells) | Notable activity | Juniperus phoenicea ljmu.ac.uk |

Comparison with Related Phenylpropanoid Glycosides and Acetophenone (B1666503) Derivatives

To fully understand the SAR of this compound, it is useful to compare it with other structurally related compounds isolated from the Juniperus genus and other plants. These include other phenylpropanoid glycosides and a distinct class of compounds known as acetophenone derivatives.

As established, the comparison of this compound with its fellow phenylpropanoid glycosides from J. rigida—citrusin D, sachaliside I, rosin, and rosarin—is particularly revealing. Current time information in Bangalore, IN. this compound (3,4-dimethoxycinnamyl 9-O-β-D-glucopyranoside) was inactive against NO production. Citrusin D and sachaliside I, which share the phenylpropanoid glycoside backbone but feature a p-hydroxy group, were active. Current time information in Bangalore, IN. This stark difference highlights the functional consequence of a single methoxy-to-hydroxyl group substitution on the phenyl ring.

In addition to phenylpropanoids, a different class of glycosides, the acetophenone derivatives, has also been named "juniperosides." From the leaves and stems of Juniperus occidentalis, a series of acetophenone glycosides named juniperosides III through IX were isolated. nih.govresearchgate.net These compounds are structurally distinct from the phenylpropanoid-type this compound. Instead of a C6-C3 phenylpropanoid aglycone, they are based on a C6-C2 acetophenone skeleton (a phenyl ring attached to an acetyl group). For example, this compound III is 1-(2-hydroxy-6-methylphenyl) ethanone (B97240) 2-O-β-hexoside. scispace.com These acetophenone derivatives represent a different branch of phenolic glycosides found within the same genus, and their distinct core structure implies a different set of potential biological activities and SAR principles compared to the phenylpropanoid glycosides. nih.gov

In Vitro Biological Activities and Mechanistic Investigations

Anti-inflammatory Pathways

Anti-inflammatory effects have been observed in extracts of Juniperus species, which contain a diverse array of phenolic compounds, including various glycosides. These studies provide a context for the potential anti-inflammatory properties of compounds like Juniperoside.

Methanolic extracts of Juniperus rigida have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells ijsr.netresearchgate.netscielo.br. This inhibitory effect suggests that components within these extracts interfere with inflammatory signaling pathways. Other phenolic compounds isolated from Juniperus rigida, such as phenylpropanoid glycosides with a p-hydroxy group, massoniaside A, (+)-catechin, and amentoflavone, have also been shown to effectively inhibit LPS-induced NO production in RAW264.7 cells ijsr.netscielo.br.

While direct data for this compound (CID 15690607) on NO production inhibition is not explicitly detailed in the provided search results, this compound III (CID 56776385), a distinct glycoside, has been identified in Cistus monspeliensis. Extracts containing this compound III showed a protective effect against LPS inflammatory stimulus in RAW 264.7 macrophage cells .

Extracts from Juniperus rigida (JR) have been shown to inhibit the LPS-stimulated release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 cells ijsr.net. Similarly, studies on compounds isolated from Juniperus formosana evaluated their anti-inflammatory effects by measuring the expression of IL-1β, IL-6, and TNF-α in LPS-stimulated RAW264.7 cells, with several compounds exhibiting potent anti-inflammatory effects.

The root extract of Cistus monspeliensis, which contains this compound III, was found to significantly reduce the mRNA gene expression of both IL-1β and IL-6 in LPS-treated RAW 264.7 cells .

The anti-inflammatory effects observed with Juniperus rigida extract (JR) are mediated, in part, through the regulation of the TRIF-dependent signaling pathway, involving JAK1/STAT1 phosphorylation ijsr.net. Amentoflavone, a biflavonoid isolated from Juniperus rigida, has been reported to exert anti-inflammatory activity by suppressing the NF-κB signaling pathway in macrophages, leading to reduced NF-κB activation and translocation of its p65 subunit to the nucleus ijsr.net. While this mechanism is attributed to a co-occurring compound, it highlights a relevant pathway modulated by constituents of Juniperus species.

The anti-inflammatory actions of compounds found in Juniperus species often involve the modulation of enzymes critical to the inflammatory response. Amentoflavone, a compound also present in Juniperus rigida extracts, has shown anti-inflammatory activity through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression ijsr.net. These enzymes are key producers of nitric oxide and prostaglandins, respectively, which are central to inflammation.

Juniperus rigida extract (JR) has demonstrated the ability to suppress inflammasome activation. Specifically, it inhibited interleukin-1 beta (IL-1β) secretion by regulating the oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) ijsr.net. This effect on inflammasome activation was studied using bone marrow-derived macrophages (BMDMs) ijsr.net. The extract also showed inhibitory effects on high-fat diet-induced type 2 diabetes in a mouse model, partly through the regulation of serum IL-1β ijsr.net.

Cell Cycle Modulation and Anti-Proliferative Effects (for related compounds like Imbricatolic Acid)

While direct evidence for this compound's impact on cell cycle modulation and anti-proliferative effects is limited in the provided results, a related compound, Imbricatolic Acid, which is also isolated from Juniperus communis, has been extensively studied for these activities.

Imbricatolic Acid has shown the ability to prevent cell cycle progression in p53-null CaLu-6 human lung cancer cells. Its mechanism involves the upregulation of cyclin-dependent kinase inhibitors and their accumulation in the G1 phase of the cell cycle. Concurrently, it leads to the degradation of cyclins A, D1, and E1. While the study on CaLu-6 cells did not observe significant Imbricatolic Acid-induced apoptosis, other research indicates that Imbricatolic Acid exhibits cytotoxic effects on various cancer cell lines, including human lung fibroblasts and AGS cells.

Furthermore, new derivatives synthesized from Imbricatolic Acid have been evaluated for their anti-proliferative activity against several human tumor cell lines, including MRC-5, AGS, SK-MES-1, J82, and HL-60. Some of these derivatives, such as diethers, demonstrated notable anti-proliferative effects.

Table 1: Anti-inflammatory Effects of Imbricatolic Acid

| Assay Type | Reduction (%) |

| TPA Assay (Topical) | 56.8 |

| AA Assay (Topical) | 48.9 |

Data derived from comparative studies on topical anti-inflammatory activities.

Table 2: Antiproliferative Activity of Imbricatolic Acid Derivatives (IC50 values in µM)

| Compound | HL-60 Cells (IC50 µM) | AGS Cells (IC50 µM) |

| Compound 3 | 22.3 | - |

| Compound 9 | - | 17.8 |

| Compound 11 | - | 26.1 |

| Compound 17 | 23.2 | 23.4 |

| Etoposide (Reference) | 2.23 | - |

Data for HL-60 and AGS cell lines. Lower IC50 values indicate higher potency.

Antifungal Activities (General to Juniper Essential Oil, potential for specific compounds)Juniper essential oil (JEO), derived from various Juniperus species such as Juniperus rigida, Juniperus virginiana, and Juniperus communis, exhibits significant antimicrobial and antifungal propertiesfishersci.cawikipedia.orgfishersci.cafishersci.caontosight.aiwikidata.orgnih.govbidd.group. JEO has demonstrated strong inhibitory effects against plant pathogenic fungi, notably Botrytis cinerea (gray mold), and also shows activity against dermatophyte, Aspergillus, and Candida strainsfishersci.cawikipedia.orgfishersci.caontosight.ainih.gov. The antifungal efficacy of Juniperus communis essential oil is primarily attributed to its high content of oxygenated monoterpenesfishersci.ca. Key constituents identified in JEO include limonene, γ-terpinene, β-myrcene, terpinen-4-ol, linalool, and α-terpineolfishersci.cawikipedia.orgfishersci.ca. While this compound is a compound found in Juniperus species, its specific contribution to the overall antifungal activity of the essential oil or extracts has not been detailed in the provided research.

Inhibition of Spore Germination and Mycelial GrowthJuniper essential oil has been shown to effectively inhibit the germination of spores and the mycelial growth of pathogenic fungi. Studies on Botrytis cinerea demonstrated that JEO inhibited both spore germination and mycelial growth in a concentration-dependent mannerfishersci.cawikipedia.orgfishersci.caontosight.ai. For instance, a strong inhibitory effect was observed when JEO concentration exceeded 10 μL/mL, with complete inhibition of B. cinerea spore germination at concentrations ranging from 10 to 40 μL/mL after 12 hours of incubationfishersci.ca. This indicates a potent fungistatic and fungicidal action of the essential oil.

Table 1: Effect of Juniper Essential Oil (JEO) on Botrytis cinerea Spore Germination

| JEO Concentration (μL/mL) | Spore Germination Inhibition after 12h (%) fishersci.ca |

| Control | 0 |

| 1.25 | 2.64 |

| 10-40 | 100 |

Effects on Fungal Membrane IntegrityA significant mechanism underlying the antifungal activity of juniper essential oil involves its impact on fungal membrane integrity. Treatment with JEO leads to discernible damage to fungal cell membranes. This damage is evidenced by increased extracellular conductivity and elevated intracellular contents of soluble protein, malondialdehyde, and hydrogen peroxidefishersci.cawikipedia.orgfishersci.caontosight.ai. These changes are indicative of compromised membrane permeability and oxidative stress within the fungal cells. Furthermore, scanning electron microscopy observations have revealed that JEO induces morphological alterations in fungal mycelia, causing them to shrivel, twist, and distortfishersci.cawikipedia.orgfishersci.caontosight.ai.

Table 2: Fold Increase in Fungal Cell Parameters after 12h JEO Treatment (vs. Control) fishersci.ca

| Parameter | Fold Increase |

| Extracellular Conductivity | 3.1 |

| Soluble Protein Content | 1.2 |

| Malondialdehyde Content | 7.2 |

| Hydrogen Peroxide Content | 4.7 |

Other Investigated Mechanisms and Molecular Targets (based on phenylpropanoid glycosides and related compounds)this compound A has been characterized as a dihydrobenzofuran lignan (B3055560) glycoside, placing it within the broader class of phenylpropanoid glycosidesnih.govwikidata.org. This class of compounds, found in various Juniperus species, including Juniperus communis var. depressa and Juniperus rigida, has been investigated for diverse biological activitiesthegoodscentscompany.comfishersci.nonih.gov. For instance, certain phenylpropanoid glycosides, such as 3,4-dimethoxycinnamyl 9-O-β-D-glucopyranoside, and those with p-hydroxy groups (e.g., compounds 2 and 4), along with massoniaside A (compound 7), isolated from Juniperus rigida, have demonstrated the ability to effectively inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cellsfishersci.no. This suggests potential anti-inflammatory mechanisms associated with phenylpropanoid glycosides found in Juniperus, a category to which this compound belongs.

Modulation of Amyloid-beta (Aβ) Aggregation

Research on the modulation of amyloid-beta (Aβ) aggregation, a key process implicated in neurodegenerative diseases such as Alzheimer's disease, has explored various natural compounds. For example, imbricatolic acid, a compound also found in Juniperus communis berries alongside this compound A, has been noted for its ability to modulate Aβ aggregation. nih.gov However, studies specifically demonstrating this compound's direct role in modulating Aβ aggregation or providing detailed mechanistic insights into such an effect are not explicitly available.

Stimulation of Glucose Uptake via AKT/PI-3-Kinase Pathway

The AKT/PI-3-Kinase signaling pathway plays a crucial role in glucose metabolism and insulin (B600854) signaling. While some natural compounds, including novel analogues of imbricatolic acid and certain flavanocoumarins from Juniperus chinensis, have been shown to stimulate glucose uptake in skeletal muscle cells or activate the PI3K/Akt signaling pathway, direct evidence for this compound's involvement in this specific mechanism is not clearly established. nih.govctdbase.org General classes of compounds like biflavonoids have also been indicated to regulate insulin signaling pathways via PI3K-AKT. However, detailed research findings or data tables demonstrating this compound's direct stimulation of glucose uptake via the AKT/PI-3-Kinase pathway are not found.

Ecological Roles and Plant Physiological Context

The ecological roles of specialized plant metabolites are crucial for plant survival, adaptation, and interactions within their environment. These compounds can contribute to defense against herbivores and pathogens, facilitate adaptation to environmental stresses, and mediate interactions with other organisms.

Specific, detailed research findings on the direct role of Juniperoside (CID 15690607) in plant defense mechanisms are not explicitly provided in the available literature. However, plants, particularly those in the Juniperus genus, are known to produce a wide array of secondary metabolites, including various glycosides and phenolics, which collectively contribute to their chemical defense arsenal (B13267) against herbivores and pathogens.

The contribution of this compound (CID 15690607) to plant adaptation and stress response is not specifically detailed in the provided search results. Plants adapt to environmental challenges like drought and temperature extremes by producing protective compounds. While this compound III has been identified as a metabolite in plant studies related to stress response, its specific mechanisms or direct contributions to adaptation are not elaborated.

Direct research findings on the specific influence of this compound (CID 15690607) on plant-environment interactions are not available in the provided information. Plant-environment interactions are complex, involving a multitude of chemical signals and responses that allow plants to perceive and react to their abiotic and biotic surroundings. Phenolic compounds, as a broad class, are known to play important ecological functions, including providing protection against UV radiation.

Information regarding the specific biosynthesis regulation of this compound (CID 15690607) in response to environmental factors is not detailed in the provided search results. The production of specialized metabolites in plants can be influenced by various environmental cues, such as light intensity, temperature, and nutrient availability. Plants often enhance the production of protective compounds, including various secondary metabolites, during periods of environmental stress as a survival mechanism.

Compound Names and PubChem CIDs

Advanced Analytical and Computational Methodologies in Juniperoside Research

Metabolomics Approaches for Profiling and Annotation

Metabolomics, a powerful tool in plant sciences, involves the comprehensive profiling and annotation of metabolites within biological samples. This approach is instrumental in understanding metabolic changes, the impact of environmental and genetic factors on plant metabolism, and the elucidation of natural products uni.luunits.it. In the context of Juniperus research, metabolomics, particularly utilizing techniques like Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS), has been employed for the detailed profiling and annotation of phenolic compounds nih.govwikidata.org.

These methodologies have enabled the identification of a diverse array of phenolic compounds in Juniperus species, including various flavonoids, biflavonoids, and phenolic acids. For instance, studies on Juniperus phoenicea and C. cinerea identified major compounds such as 3-p-coumaroylquinic acid, quercetin- and myricetin-O-pentoside, luteolin-7-O-glucoside, and luteolin-O-malonylhexoside nih.gov. Similarly, the phenolic composition of Juniperus communis berries has been investigated, revealing compounds like isoscutellarein (B191613), 8-hydroxyluteolin, hypolaetin (B1241216) glycosides, and biflavonoids such as amentoflavone, hynokiflavone, and cupressoflavone lipidmaps.org. Juniperoside itself is characterized as a glycoside nih.gov.

Molecular Networking for Compound Discovery

Molecular networking (MN) is a cutting-edge approach that enhances metabolomics by providing a visual representation of MS/MS data, facilitating spectral correlation and compound discovery uni.lucdutcm.edu.cn. This technique allows for the automatic mining of mass spectrometry data, enabling the identification of known compounds by comparison with databases like GNPS (Global Natural Products Social Molecular Networking) and the rapid assignment of novel molecules to specific structural families based on their fragmentation patterns uni.lucdutcm.edu.cn. Molecular networking is particularly beneficial for investigating crude extracts with complex chemical compositions, offering a more convenient and rapid method for secondary metabolite analysis cdutcm.edu.cn. While this compound A has been identified by spectroscopic methods from Juniperus communis nih.govnih.gov, molecular networking holds significant potential for the discovery of related or novel juniperosides and other complex natural products within Juniperus extracts.

Chemometric Analysis of Spectroscopic Data

Chemometric analysis plays a vital role in processing and interpreting complex spectroscopic data obtained from Juniperus samples, enabling accurate classification and quantification. Techniques such as Hierarchical Cluster Analysis (HCA), Principal Component Analysis (PCA), and Discriminant Analysis (DA) are frequently applied nih.gov. These methods help in discerning variations in chemical profiles among different Juniperus samples, often correlating with their geographical origins nih.gov. For example, chemometrics, alongside HPLC data, has been used to demonstrate significant variations in phenolic profiles among Juniperus rigida samples from different regions, clustering them into distinct groups nih.gov. This integrated approach provides an effective tool for the screening and quality evaluation of Juniperus species and their derived medicinal preparations nih.gov. Furthermore, Principal Component Analysis can be utilized to observe correlations between the chemical composition and different Juniperus species lipidmaps.org.

In Silico Modeling and Molecular Docking Studies

In silico molecular modeling and molecular docking studies are computational methodologies used to investigate molecule-enzyme interactions and gain insights into their biological functions uni.lu. Molecular docking specifically measures the binding affinity and stability of a ligand (such as a natural compound like this compound) with a target enzyme uni.lu. These studies are crucial for predicting how compounds interact at a molecular level, identifying key amino acid residues involved in binding, and elucidating potential mechanisms of action lipidmaps.orgwikipedia.orguni.lu.

While direct molecular docking studies specifically on this compound from Juniperus species are not extensively detailed in the provided search results, the broader application of these methods to compounds found in Juniperus is evident. For instance, quercetin-7-O-α-L-rhamnoside, a flavonoid found in Juniperus communis, has been shown via molecular docking simulations to inhibit tyrosinase activity by forming hydrogen bonds with specific residues (His85, His244, Thr261, and Gly281) lipidmaps.org. More directly, a study evaluating compounds for their inhibitory activities, including a compound identified as "this compound (7)," involved both in vitro and in silico investigations for NO production and lipid peroxidation inhibition researchgate.net. This indicates the direct application of in silico methods to understand the potential interactions and bioactivities of this compound. Such computational approaches can guide further experimental research by predicting promising candidates for targeted biological activities.

Quantitative Analysis Methods (e.g., HPLC/DAD/ESI/MS)

Quantitative analysis methods are indispensable for precisely determining the concentration of this compound and other compounds in complex Juniperus extracts. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI/MS or ESI-MS), is a cornerstone technique for quali-quantitative investigations of phenolic compositions nih.govlipidmaps.org.

Specifically, Reversed-Phase HPLC (RP-HPLC) has been employed for the simultaneous quantification of multiple phenolic compounds, including chlorogenic acid, catechin, podophyllotoxin, and amentoflavone, in Juniperus rigida needles nih.gov. Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF/MS) offers comprehensive characterization and tentative identification of a wide range of phenolic compounds, including phenolic acids and various flavonoids, in Juniperus berries wikidata.org. These advanced hyphenated techniques enable the separation of numerous compounds and provide detailed spectral data (1D and 2D NMR, HR-ESI-MS, UV, IR) necessary for the full elucidation of their structures, as was the case for this compound A nih.govnih.govnih.gov.

The application of HPLC/DAD/ESI/MS allows for the separation of up to 16 different flavonoid compounds, such as isoscutellarein and hypolaetin glycosides, and six biflavonoids, including amentoflavone, hynokiflavone, and cupressoflavone, from Juniperus communis berries lipidmaps.org.

Table 1: Identified Phenolic Compounds in Juniperus Species and their PubChem CIDs

| Compound Name | PubChem CID |

| This compound III | 56776385 |

| Amentoflavone | 5281604 |

| Hypolaetin | 5281648 |

| Quercetin-7-O-α-L-rhamnoside | 44256247 |

| Chlorogenic acid | 1794427 |

| Protocatechuic acid | 439 |

| Catechin | 9064 |

| Podophyllotoxin | 10607 |

| Isoscutellarein | 5281699 |

| 8-Hydroxyluteolin | 5281648 |

| Luteolin-7-O-glucoside | 5320779 |

| Luteolin-O-malonylhexoside | 5281669 |

| 3-p-Coumaroylquinic acid | 9945785 |

| Myricetin-O-pentoside | 21477996 |

| Malvidin-3-glucoside | 161830 |

| Imbricatolic acid | 6832606 |

Future Research Directions

Q & A

Basic Research Questions

Q. What methodologies are recommended for the isolation and purification of Juniperoside from plant sources?

- Methodological Answer : Use column chromatography with silica gel or reverse-phase C18 columns, followed by preparative TLC or HPLC for purification. Validate purity via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Solvent systems (e.g., ethyl acetate:methanol gradients) should be optimized for polarity-based separation. Include phytochemical screening to confirm secondary metabolite classes .

Q. How can researchers ensure accurate structural elucidation of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign glycosidic linkages and aglycone structure.

- HR-MS for molecular formula confirmation.

- X-ray crystallography (if crystalline) for absolute configuration. Compare data with existing literature to avoid misannotation, especially for stereoisomers .

Q. What in vitro bioactivity assays are suitable for preliminary screening of this compound’s pharmacological potential?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory properties). Standardize protocols with positive controls (e.g., ascorbic acid for antioxidants) and triplicate replicates to ensure reproducibility. Address solvent interference by including vehicle controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., extraction methods, model organisms). Validate findings using in situ perfusion assays (e.g., intestinal absorption models) and LC-MS/MS for bioavailability quantification. Consider species-specific metabolic differences (e.g., cytochrome P450 isoforms in rodents vs. humans) and use knockout models to isolate pathways .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches:

- Transcriptomics (RNA-seq to identify differentially expressed genes).

- Proteomics (SILAC labeling for protein quantification).

- Metabolomics (untargeted LC-MS for pathway analysis).

Use CRISPR/Cas9 knockouts or siRNA silencing to validate target proteins. Include dose-response curves and time-series analyses to distinguish primary vs. secondary effects .

Q. How can researchers address gaps in understanding this compound’s structure-activity relationship (SAR) for rational drug design?

- Methodological Answer : Synthesize analogs via glycosylation of the aglycone core and test bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Compare IC values across analogs to identify critical functional groups .

Q. What strategies mitigate challenges in scaling this compound synthesis for preclinical studies?